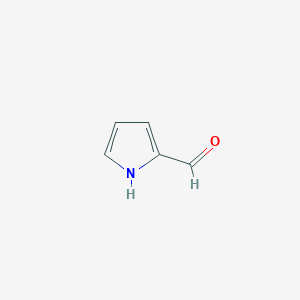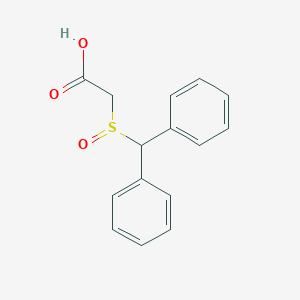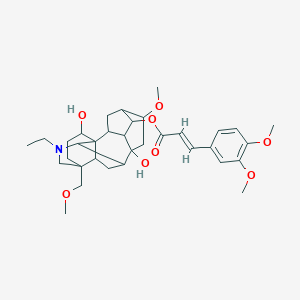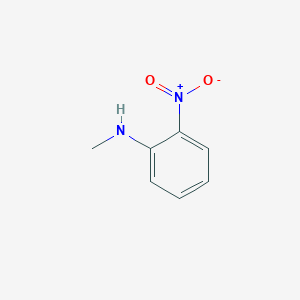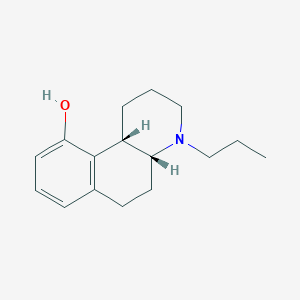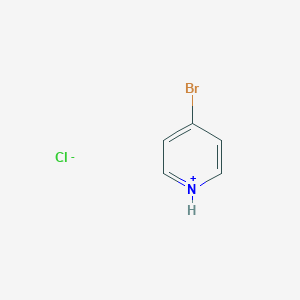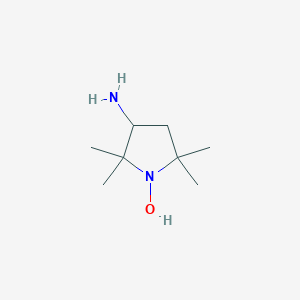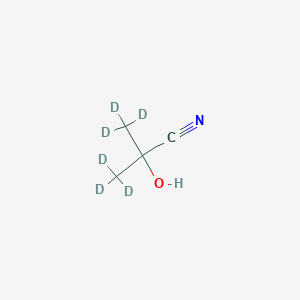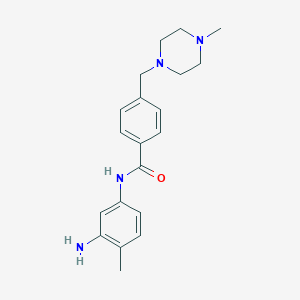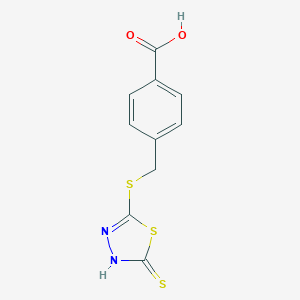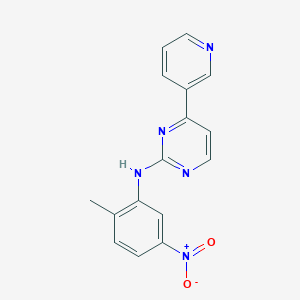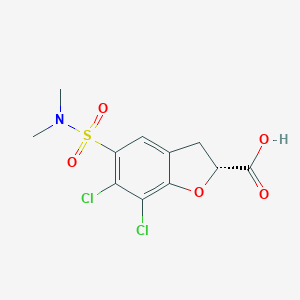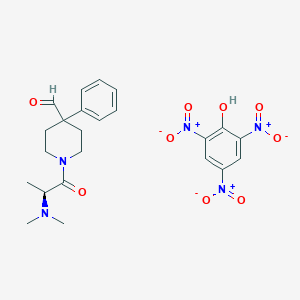
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, also known as DAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPP is a picrate salt of a piperidine derivative, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves its ability to bind selectively to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neuronal activity and behavior. 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has also been shown to inhibit the uptake of other monoamine neurotransmitters, such as serotonin and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has a range of biochemical and physiological effects, including its ability to increase extracellular dopamine levels, inhibit the uptake of other monoamine neurotransmitters, and alter neuronal activity. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential applications in the treatment of drug addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its ability to alter neuronal activity and behavior. However, there are also limitations to its use, including the complex synthesis process, potential toxicity, and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate, including its use in investigating the role of dopamine in neurological disorders, such as depression, addiction, and Parkinson's disease. It may also have applications in the development of new drugs for these disorders, as well as in the study of other neurotransmitter systems. Further research is needed to fully understand the potential applications of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate in scientific research.
Métodos De Síntesis
The synthesis of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate involves several steps, starting with the reaction of piperidine with 3-dimethylaminopropionyl chloride to form the N,N-dimethylaminoethyl piperidine intermediate. This intermediate is then reacted with 4-phenyl-4-piperidinecarboxaldehyde to form the final product, which is then converted to the picrate salt using picric acid. The synthesis of 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of dopamine transporters, which are responsible for the reuptake of dopamine in the brain. This makes 1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate a valuable tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
101123-68-6 |
|---|---|
Nombre del producto |
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde picrate |
Fórmula molecular |
C23H27N5O9 |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
1-[(2S)-2-(dimethylamino)propanoyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H24N2O2.C6H3N3O7/c1-14(18(2)3)16(21)19-11-9-17(13-20,10-12-19)15-7-5-4-6-8-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8,13-14H,9-12H2,1-3H3;1-2,10H/t14-;/m0./s1 |
Clave InChI |
DIQBHGOTFOOJQM-UQKRIMTDSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
1-(3-(Dimethylamino)propionyl)-4-phenyl-4-piperidinecarboxaldehyde pic rate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



